2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is an organic compound that features a benzoic acid core substituted with a 2-chloro-5-methoxyphenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with commercially available 2-chloro-5-methoxyphenylboronic acid.
Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Typically results in the formation of carboxylic acids or ketones.
Reduction: Leads to the formation of alcohols or alkanes.
Esterification: Produces esters.
Scientific Research Applications
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: Potential use in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and fluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-5-methoxyphenyl)-benzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
4-(2-Chloro-phenyl)-3-fluorobenzoic acid: Lacks the methoxy group, potentially altering its electronic properties.
4-(2-Methoxyphenyl)-3-fluorobenzoic acid: Lacks the chlorine atom, which can influence its chemical behavior.
Uniqueness
2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is unique due to the combination of chloro, methoxy, and fluoro substituents on the benzoic acid core. This unique combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJJDRBRMQMSRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691020 |
Source
|
Record name | 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-84-0 |
Source
|
Record name | 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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